molecular formula C28H27N7 B2862134 N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946321-42-2

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2862134
CAS No.: 946321-42-2
M. Wt: 461.573
InChI Key: BMSSEHOYWTWWLM-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by a pyrazolo[3,4-d]pyrimidine core, which is substituted with various aromatic groups, including a phenyl group, a 3-methylphenyl group, and a phenylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Substitution reactions: The introduction of the phenyl, 3-methylphenyl, and phenylpiperazine groups can be accomplished through nucleophilic substitution reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and suitable solvents like dimethylformamide or tetrahydrofuran.

    Purification: The final product is typically purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit activity against certain diseases, such as cancer, neurological disorders, or infectious diseases.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, such as signal transduction, gene expression, and protein-protein interactions.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in biological systems.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a particular enzyme, resulting in the accumulation or depletion of specific metabolites, which in turn affects cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-1-phenyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with a methyl group on the piperazine ring instead of a phenyl group.

    N-(3-methylphenyl)-1-phenyl-6-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound features an ethyl group on the piperazine ring.

    N-(3-methylphenyl)-1-phenyl-6-(4-isopropylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has an isopropyl group on the piperazine ring.

Uniqueness

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the phenylpiperazine moiety, which may confer distinct pharmacological properties compared to its analogs. The specific arrangement of aromatic groups and the pyrazolo[3,4-d]pyrimidine core contribute to its unique chemical and biological characteristics, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7/c1-21-9-8-10-22(19-21)30-26-25-20-29-35(24-13-6-3-7-14-24)27(25)32-28(31-26)34-17-15-33(16-18-34)23-11-4-2-5-12-23/h2-14,19-20H,15-18H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSSEHOYWTWWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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